Lagotisoide D
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lagotisoide D involves the extraction from Lagotis yunnanensis. The specific synthetic routes and reaction conditions for this compound are not widely documented in the literature. general methods for extracting iridoid glycosides from plant sources typically involve solvent extraction followed by chromatographic purification .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. Given its use primarily in research, large-scale industrial production may not be common. The compound is usually prepared in small quantities for laboratory use .
Chemical Reactions Analysis
Types of Reactions
Lagotisoide D, like other iridoid glycosides, can undergo various chemical reactions, including:
Oxidation: This reaction can modify the glycoside moiety.
Reduction: This reaction can alter the iridoid structure.
Substitution: This reaction can replace functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of iridoid glycosides include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the glycoside .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized glycosides, while reduction may produce reduced iridoid derivatives .
Scientific Research Applications
Lagotisoide D has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of iridoid glycosides.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in traditional medicine.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of Lagotisoide D involves its interaction with various molecular targets and pathways. As an iridoid glycoside, it may exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting pro-inflammatory cytokines and enzymes.
Enzyme Inhibition: Modulating the activity of specific enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Lagotisoide D is similar to other iridoid glycosides, such as:
Catalpol: Another iridoid glycoside with similar biological activities.
Aucubin: Known for its anti-inflammatory and hepatoprotective effects.
Geniposide: Used in traditional medicine for its various therapeutic properties.
Uniqueness
This compound is unique due to its specific structure and the presence of the 10-O-[(E)-3,4-dimethoxycinnamoyl] moiety, which distinguishes it from other iridoid glycosides. This unique structure may contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
[(1R,2R,4R,5R,6S,10R)-5-hydroxy-10-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O13/c1-33-14-5-3-12(9-15(14)34-2)4-6-17(28)36-11-26-18-13(19(29)23(26)39-26)7-8-35-24(18)38-25-22(32)21(31)20(30)16(10-27)37-25/h3-9,13,16,18-25,27,29-32H,10-11H2,1-2H3/b6-4+/t13-,16-,18-,19+,20-,21+,22-,23+,24+,25+,26-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXDBFPOFIGMFJ-KPSINTOKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)OCC23C4C(C=COC4OC5C(C(C(C(O5)CO)O)O)O)C(C2O3)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)OC[C@]23[C@H]4[C@H](C=CO[C@@H]4O[C@@H]5[C@H]([C@@H]([C@H]([C@@H](O5)CO)O)O)O)[C@H]([C@H]2O3)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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